Cas no 84434-11-7 (Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate)
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate
- Photoinitiator-TPO-L
- p-Phenyl-p-(2,4,6-trimethylbenzoyl)phosphinic Acid Ethyl Ester
- Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate
- Phenyl(2,4,6-trimethylbenzoyl)phosphinic acid ethyl ester
- 2,4,6-Trimethylbenzoylethoxyphenylphosphine oxide
- ETHYL (2,4,6-TRIMETHYLBENZOYL)PHENYLPHOSPHINATE
- Ethyl trimethylbenzoyl phenylphosphinate
- Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)-, ethyl ester
- ZMDDERVSCYEKPQ-UHFFFAOYSA-N
- 2,4,6-Trimethylbenzoyldi-Phenylphosphinate
- C18H21O3P
- Lucirin TPOL
- Photocure TPO-L
- PubChem20899
- 2,4,6-trimethylbenzoylphenylphosphinic acid ethyl este
- Phosphinic acid, phenyl(2,4,6-trimethylbenzoyl)-, ethyl ester (9CI)
- 2,4,6-Trimethylbenzoyl-ethoxylphenylphosphine oxide
- 2,4,6-Trimethylbenzoylphenylethoxyphosphine oxide
- [Ethoxy(phenyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone
- Darocur TPO-L
- Doublecure 1256
- Ethoxyphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- Irgacure TPO-L
- JRcure TPO-L
- LR 8893X
- Lucirin LR 8893X
- Lucirin TPO Liquid
- Lucirin TPO-L
- Omnirad TPO-I
- Omnirad TPO-L
- Photoinitiator TEPO
- Speedcure TPO-L
- TPO-L
- SY030295
- Phosphinic acid, P-phenyl-P-(2,4,6-trimethylbenzoyl)-, ethyl ester
- AKOS015917958
- Ethylphenyl(2,4,6-trimethylbenzoyl)phosphinate
- ETHYL-(2,4,6-TRIMETHYLBENZOYL) PHENYLPHOSPHINATE
- HY-W017894
- 2,4,6-trimethyl benzoyl phenyl phosphinic ethyl ester
- MFCD08692488
- Lucirin TPO liquid (Ethyl-2, 4, 6 trimethylbenzoylphenyl phosphinate
- 71TY9W41AJ
- Ethyl(2,4,6-trimethylbenzoyl)phenylphosphinate
- EC 282-810-6
- DB-076033
- Q27265979
- 2,4,6-Trimethylbenzoylethoxyphenylphosphine
- DTXSID40868808
- EINECS 282-810-6
- 2,4,6-trimethylbenzoylphenylphosphinic acid ethyl ester
- CHEBI:188868
- NS00061831
- Ethyl (mesitylcarbonyl)phenylphosphinate
- CS-W018680
- 84434-11-7
- UNII-71TY9W41AJ
- Ethyl phenyl(2 pound not4 pound not6-trimethylbenzoyl)phosphinate
- AC-27897
- SCHEMBL36028
- AS-15944
- O11818
-
- MDL: MFCD08692488
- Inchi: 1S/C18H21O3P/c1-5-21-22(20,16-9-7-6-8-10-16)18(19)17-14(3)11-13(2)12-15(17)4/h6-12H,5H2,1-4H3
- InChI Key: ZMDDERVSCYEKPQ-UHFFFAOYSA-N
- SMILES: O=C(P(C1C=CC=CC=1)(OCC)=O)C1C(C)=CC(C)=CC=1C
Computed Properties
- Exact Mass: 316.12300
- Monoisotopic Mass: 316.123
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4
- XLogP3: 3.9
Experimental Properties
- Color/Form: No data available
- Density: 1.14
- Melting Point: 144.5-147 °C(lit.)
- Boiling Point: 456°C at 760 mmHg
- Flash Point: 184℃(lit.)
- Refractive Index: 1.5610-1.5650
- PSA: 53.18000
- LogP: 4.39210
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:2
- Hazard Category Code: 36
- Safety Instruction: S26
- RTECS:DJ0700000
-
Hazardous Material Identification:
- Risk Phrases:R36
- Storage Condition:Inert atmosphere,2-8°C
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate Customs Data
- HS CODE:2931901990
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 589777-25G |
Ethyl(2,4,6-trimethylbenzoyl)phenylphosphinate, 95% |
84434-11-7 | 95% | 25G |
¥ 310 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 589777-100G |
Ethyl(2,4,6-trimethylbenzoyl)phenylphosphinate, 95% |
84434-11-7 | 95% | 100G |
¥ 1012 | 2022-04-26 | |
| Fluorochem | 079183-1g |
Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate |
84434-11-7 | 95% | 1g |
£12.00 | 2022-03-01 | |
| Fluorochem | 079183-5g |
Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate |
84434-11-7 | 95% | 5g |
£15.00 | 2022-03-01 | |
| Fluorochem | 079183-25g |
Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate |
84434-11-7 | 95% | 25g |
£45.00 | 2022-03-01 | |
| Fluorochem | 079183-100g |
Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate |
84434-11-7 | 95% | 100g |
£115.00 | 2022-03-01 | |
| TRC | P337600-1g |
p-Phenyl-p-(2,4,6-trimethylbenzoyl)phosphinic Acid Ethyl Ester |
84434-11-7 | 1g |
$ 153.00 | 2023-09-06 | ||
| TRC | P337600-5g |
p-Phenyl-p-(2,4,6-trimethylbenzoyl)phosphinic Acid Ethyl Ester |
84434-11-7 | 5g |
$ 176.00 | 2023-09-06 | ||
| TRC | P337600-25g |
p-Phenyl-p-(2,4,6-trimethylbenzoyl)phosphinic Acid Ethyl Ester |
84434-11-7 | 25g |
$316.00 | 2023-05-17 | ||
| TRC | P337600-100g |
p-Phenyl-p-(2,4,6-trimethylbenzoyl)phosphinic Acid Ethyl Ester |
84434-11-7 | 100g |
$ 626.00 | 2023-09-06 |
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate Production Method
Production Method 1
1.2 overnight, 25 °C
Production Method 2
Production Method 3
1.2 -
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate Raw materials
- Pentaerythritol Triacrylate (Technical Grade)
- Isophorone diisocyanate
- Ethyl Phenylphosphinate
- 2,4,6-Trimethylbenzoyl cloride
- Diethyl phenylphosphonite
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate Preparation Products
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate Suppliers
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate
Introduction to Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (CAS No. 84434-11-7)
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, a compound with the chemical formula C19H21O3P and a CAS number of 84434-11-7, is a specialized organic phosphinate derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in catalysis, materials science, and biochemistry. The unique structural features of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate make it a promising candidate for various industrial and scientific applications.
The molecular structure of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate consists of a phosphinate group (-OP(O)(OR)) linked to an ethyl group and a phenyl ring substituted with two methyl groups at the 2- and 6-positions. This arrangement imparts specific electronic and steric properties to the molecule, which are crucial for its reactivity and functionality. The presence of the trimethylbenzoyl moiety enhances the compound's solubility in organic solvents and improves its stability under various conditions.
In recent years, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate has been extensively studied for its potential role in pharmaceutical applications. One of the most intriguing aspects of this compound is its ability to act as a chiral ligand in asymmetric synthesis. Chiral ligands are essential in pharmaceutical chemistry because they can induce enantioselectivity in chemical reactions, leading to the production of pure enantiomers of a drug molecule. This is particularly important for drugs where different enantiomers can have significantly different biological activities.
Recent research has demonstrated that Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate can be effectively used in transition metal-catalyzed reactions to achieve high enantiomeric excesses. For instance, studies have shown that this compound can facilitate the reduction of prochiral ketones to optically active alcohols with excellent yields and selectivity. Such findings highlight the compound's potential as a building block for the synthesis of complex pharmaceutical molecules.
Beyond its applications in asymmetric synthesis, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate has also been explored for its biological activities. Preliminary studies suggest that this compound exhibits mild anti-inflammatory properties by modulating certain enzymatic pathways. The phosphinate group is known to interact with biological targets such as kinases and phosphodiesterases, which are involved in various cellular processes. Further research is needed to fully elucidate the mechanisms by which Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate exerts its effects at the molecular level.
The synthesis of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate involves several key steps that require precise control over reaction conditions. The starting materials typically include 2,4,6-trimethylbenzaldehyde and phenylphosphonous dichloride or diester derivatives. The reaction proceeds via nucleophilic substitution or condensation reactions depending on the chosen synthetic route. Advanced techniques such as chromatography and spectroscopic methods are employed to purify the final product and ensure its high chemical purity.
The industrial production of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate must adhere to stringent quality control measures to meet pharmaceutical standards. Impurities can significantly affect the compound's performance in synthetic applications and biological assays. Therefore, manufacturers often employ analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy to monitor the quality of the product throughout the synthesis process.
The environmental impact of producing Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is another important consideration. Sustainable synthetic methods are being developed to minimize waste generation and reduce energy consumption. For example, catalytic processes that use recyclable ligands or biocatalytic approaches that employ enzymes as catalysts are being explored as alternatives to traditional synthetic routes. These innovations not only improve efficiency but also align with global efforts to promote green chemistry.
In conclusion, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is a versatile compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an effective chiral ligand for asymmetric synthesis and a promising candidate for developing new drugs with improved efficacy and selectivity. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing chemical biology and medicinal chemistry.
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